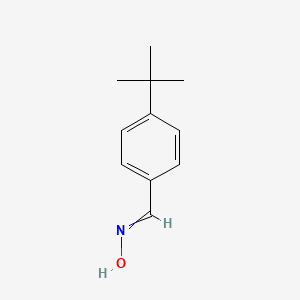

Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzaldehyde oximes involves detailed conformational, spectroscopic, and physicochemical studies. These processes are meticulously designed to produce oxime molecules with specific configurations and properties. Notably, the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by certain aminoalcohols has been highlighted for its enantioselectivity, demonstrating the intricate methodologies employed in synthesizing these compounds (Yamakawa & Noyori, 1999).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes is crucial for understanding their reactivity and properties. Studies employing density functional theory (DFT) and spectroscopic methods have provided insights into the geometries, stability, and electronic properties of these molecules. For instance, the conformational and spectroscopic properties of specific oxime molecules have been investigated, revealing the stability arising from hyper-conjugative interactions and charge delocalization (Kaya et al., 2018).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, reflecting their rich reactivity. These reactions include oxygenation processes, where methylarenes are converted to benzaldehyde derivatives with high efficiency and atom economy. Such transformations are facilitated by metalloporphyrins, showcasing the oximes' capacity to participate in oxidation-reduction reactions and their relevance in sustainable chemistry (Sarma et al., 2015).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as their melting points, decomposition temperatures, and solubility in various solvents, are crucial for their application in different domains. Detailed physicochemical studies have been conducted to determine these properties, providing valuable information for both research and industrial applications. For example, the analysis of 4-(Dimethylamino) Benzaldehyde revealed its melting point and decomposition temperature, underscoring the importance of physical characteristics in the practical use of these compounds (Rocha et al., 2015).

Applications De Recherche Scientifique

Conformational and Spectroscopic Studies

Benzaldehyde oximes, such as 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime, have been analyzed for their conformational, spectroscopic, optical, physicochemical, and molecular docking properties. These studies, conducted using DFT/B3LYP method and 6–311++G(d,p) basis set, provide insights into the most probable geometries of these molecules. The optical properties, energy gap, and nonlinear optical (NLO) properties in different solvents have also been investigated. Additionally, molecular docking studies with DNA and protein structures to find the most preferred binding mode of these ligands have been performed (Kaya, Kucuk & Kaya, 2018).

Catalytic Transformation

Oximes like benzaldehyde oxime have been catalytically transformed into corresponding lactams in solutions of alkylating reagents, with catalyst turnover reaching significant levels. This transformation highlights the potential of oximes in catalytic processes (Izumi, 1990).

C–H Functionalization

The C–H functionalization of benzaldehyde O-tetrahydrofuran-2-yl oximes catalyzed by water-tolerant transition metal triflates (Lewis acids) demonstrates the potential for forming oxime ketals, as confirmed by 2D NMR analysis. This research illustrates the scope of benzaldehyde oximes in innovative organic synthesis processes (Shafi, 2015).

Thermal Hazard and Safety

Benzaldehyde oxime, an important pharmaceutical and agrochemical intermediate, poses thermal hazards due to its low initial decomposition temperature. Research into its thermal decomposition process and the associated safety measures is crucial for its safe handling in production and storage (Deng, Yao, Chen, Wang & Chen, 2017).

Plant Growth Regulation

Studies on benzaldehyde O-alkyloximes derived from benzaldehydes have shown that the introduction of certain atoms like fluorine or bromine to the benzene ring enhances their phytotoxic activity. This research suggests their potential as new plant growth regulators (Yoshikawa & Doi, 1998).

Microwave-Enhanced Aldol Condensation

Research on synthesizing compounds like 4-(1,1-Dimethylethyl) benzylidene-4'-methoxyacetophenone from 4-methoxyacetophenone and 4-tert-butyl-benzaldehyde under microwave irradiation reveals the efficiency and potential of using microwave techniques in the synthesis of benzaldehyde derivatives (Xia, 2009).

Propriétés

IUPAC Name |

N-[(4-tert-butylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWXUAUBKHCCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361571 | |

| Record name | Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime | |

CAS RN |

180261-48-7 | |

| Record name | Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)